molecular formula C20H30O4 B1248619 (5S,6E,8E,10E,14Z)-5-hydroxy-12-oxoicosa-6,8,10,14-tetraenoic acid

(5S,6E,8E,10E,14Z)-5-hydroxy-12-oxoicosa-6,8,10,14-tetraenoic acid

Cat. No. B1248619
M. Wt: 334.4 g/mol
InChI Key: SJVWVCVZWMJXOK-TWMXWPQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-oxo-6-trans-leukotriene B4 is a leukotriene consisting of 6-trans-leukotriene B4 having a 12-keto group in place of the 12-hydroxy group. It is a long-chain fatty acid, an oxo fatty acid, a leukotriene and a hydroxy polyunsaturated fatty acid. It derives from an icosa-6,8,10,14-tetraenoic acid. It is a conjugate acid of a 12-oxo-6-trans-leukotriene B4(1-).

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : Russell and Pabon (1982) describe the synthesis of various hydroxyeicosatetraenoic acids, highlighting the complex chemical processes involved in creating these compounds (Russell & Pabon, 1982).
  • Structural Identification : Kitamura et al. (1988) conducted studies on the structural identification of dihydroxy acids derived from leukotriene, which contributes to understanding the molecular structure of similar compounds (Kitamura et al., 1988).

Biochemical Analysis

  • Quantitative Analysis in Food Supplements : Schlotterbeck et al. (2018) developed methods for the accurate analysis of polyunsaturated fatty acids in food supplements, demonstrating the relevance of these compounds in nutrition and health (Schlotterbeck et al., 2018).
  • Substrate Selectivity and Inhibition : Patel et al. (2009) investigated the substrate selectivity of 5-hydroxyeicosanoid dehydrogenase, providing insights into the metabolic pathways and potential inhibition mechanisms of hydroxy fatty acids (Patel et al., 2009).

Chemical Properties and Metabolism

  • Fatty Acid Synthesis with Photoactive Groups : Kuklev and Smith (2004) explored the synthesis of fatty acids with photoactive conjugated tetraene groups, which could have implications for understanding the behavior and applications of similar hydroxy fatty acids (Kuklev & Smith, 2004).
  • Oxidation and Hydroxylation Processes : Oliw et al. (1996) detailed the oxygenation of polyunsaturated fatty acids by cytochrome P450, a process relevant to understanding the metabolism and bioactivity of hydroxy fatty acids (Oliw et al., 1996).

properties

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

(5S,6E,8E,10E,14Z)-5-hydroxy-12-oxoicosa-6,8,10,14-tetraenoic acid

InChI

InChI=1S/C20H30O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,19,22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11+/t19-/m1/s1

InChI Key

SJVWVCVZWMJXOK-TWMXWPQVSA-N

Isomeric SMILES

CCCCC/C=C\CC(=O)/C=C/C=C/C=C/[C@H](CCCC(=O)O)O

Canonical SMILES

CCCCCC=CCC(=O)C=CC=CC=CC(CCCC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5S,6E,8E,10E,14Z)-5-hydroxy-12-oxoicosa-6,8,10,14-tetraenoic acid
Reactant of Route 2
(5S,6E,8E,10E,14Z)-5-hydroxy-12-oxoicosa-6,8,10,14-tetraenoic acid
Reactant of Route 3
(5S,6E,8E,10E,14Z)-5-hydroxy-12-oxoicosa-6,8,10,14-tetraenoic acid
Reactant of Route 4
(5S,6E,8E,10E,14Z)-5-hydroxy-12-oxoicosa-6,8,10,14-tetraenoic acid
Reactant of Route 5
(5S,6E,8E,10E,14Z)-5-hydroxy-12-oxoicosa-6,8,10,14-tetraenoic acid
Reactant of Route 6
(5S,6E,8E,10E,14Z)-5-hydroxy-12-oxoicosa-6,8,10,14-tetraenoic acid

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